molecular formula C15H14ClNO B15065447 N-(p-Chlorophenethyl)benzamide CAS No. 3418-95-9

N-(p-Chlorophenethyl)benzamide

Katalognummer: B15065447
CAS-Nummer: 3418-95-9
Molekulargewicht: 259.73 g/mol
InChI-Schlüssel: RFZCESJZKQWEOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(p-Chlorophenethyl)benzamide is an organic compound with the molecular formula C15H14ClNO It is a derivative of benzamide, where the benzamide moiety is substituted with a p-chlorophenethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(p-Chlorophenethyl)benzamide typically involves the reaction of p-chlorophenethylamine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

p-Chlorophenethylamine+Benzoyl chlorideThis compound+HCl\text{p-Chlorophenethylamine} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} p-Chlorophenethylamine+Benzoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar reaction conditions. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(p-Chlorophenethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Nitrated or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(p-Chlorophenethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzamides.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(p-Chlorophenethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses and cell survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in certain cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological effects.

Vergleich Mit ähnlichen Verbindungen

N-(p-Chlorophenethyl)benzamide can be compared with other benzamide derivatives, such as:

  • N-(2-Chlorophenethyl)benzamide
  • N-(3-Chlorophenethyl)benzamide
  • N-(4-Methylphenethyl)benzamide

Uniqueness: The presence of the p-chlorophenethyl group in this compound imparts unique chemical and biological properties. For example, the para-substitution with chlorine can enhance its lipophilicity and potentially improve its ability to cross cell membranes, making it more effective in certain biological applications .

Eigenschaften

CAS-Nummer

3418-95-9

Molekularformel

C15H14ClNO

Molekulargewicht

259.73 g/mol

IUPAC-Name

N-[2-(4-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C15H14ClNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)

InChI-Schlüssel

RFZCESJZKQWEOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.